![molecular formula C11H15ClN2O2 B12071568 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol . This compound features a morpholine ring substituted with a 2-[(6-chloropyridin-3-yl)oxy]ethyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine typically involves the reaction of 6-chloropyridin-3-ol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 6-chloropyridin-3-ol is replaced by the 2-chloroethylmorpholine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(6-chloropyridin-3-yl)methyl]morpholine: Similar structure but with a methyl group instead of an ethyl group.
4-(2-((2-bromo-6-chloropyridin-3-yl)oxy)ethyl)morpholine: Contains a bromo substituent instead of chloro.
Uniqueness
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15ClN2O2 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
4-[2-(6-chloropyridin-3-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C11H15ClN2O2/c12-11-2-1-10(9-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2 |
Clé InChI |
LIBKIDPJYQPTJW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12071493.png)

![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)
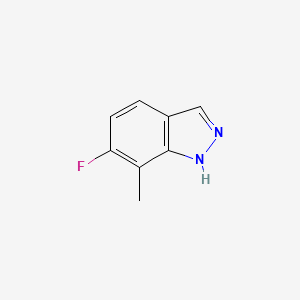
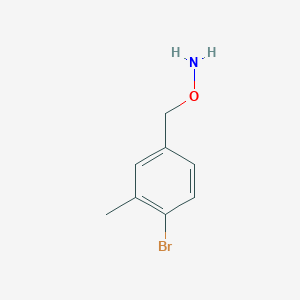


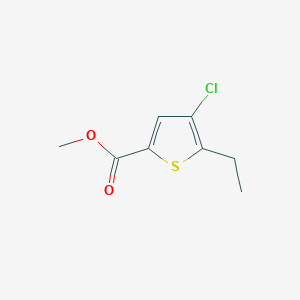

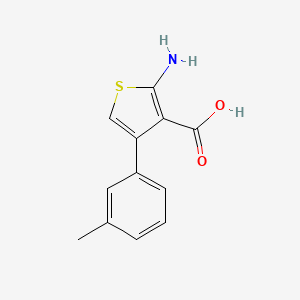
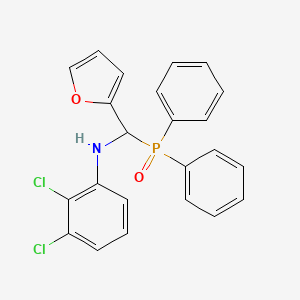
![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)

